(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one
Description
The compound (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one is a bicyclic ketone featuring a 1-azabicyclo[3.2.2]nonan-4-one core and a para-trifluoromethyl-substituted benzylidene group. Its structural uniqueness lies in the combination of a medium-sized bicyclic system (bridged [3.2.2] rings), a ketone at position 4, and an electron-withdrawing trifluoromethyl (CF₃) group at the para position of the aromatic ring.
Properties
IUPAC Name |
(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-3-1-11(2-4-13)9-14-10-15(21)12-5-7-20(14)8-6-12/h1-4,9,12H,5-8,10H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGLRWMAQWNGKP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the imine: The final step involves the condensation of the bicyclic ketone with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or the bicyclic ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide due to its chemical properties.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to their active sites.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo Ring System Variations
The bicyclo framework significantly impacts molecular geometry and conformational flexibility. Key analogs include:
- Ring Size and Conformation: The [3.2.2] system in the target compound provides intermediate steric bulk compared to the smaller [2.2.2] octane derivatives and the larger [3.3.1] nonane analog . Smaller rings (e.g., [2.2.2]) may enhance rigidity, while larger systems (e.g., [3.3.1]) adopt distinct conformations (e.g., chair-chair) that influence binding interactions .
Substituent Effects
- Trifluoromethyl (CF₃) Group : The para-CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to dichloro () or methoxy () substituents. The CF₃ group’s electron-withdrawing nature may facilitate π–π interactions with aromatic residues in biological targets, as seen in related thiazole analogs .
- Substituent Position: The para-CF₃ substitution in the target compound contrasts with meta-CF₃ in ’s analog.
- Configuration (E vs. Z) : The E-configuration of the target compound’s methylidene group may position the aromatic ring differently compared to Z-configurations in analogs (e.g., and ), affecting molecular shape and binding .
Pharmacological and Biochemical Insights
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- AChE Inhibition : Thiazole analogs with para-CF₃ groups exhibit π–π interactions with Trp286 in acetylcholinesterase (AChE), suggesting the target compound’s CF₃ group may similarly enhance binding .
- Conformational Influence: The [3.3.1]nonane system in adopts chair-chair conformations linked to bioactivity, implying that the target’s [3.2.2] system may offer unique conformational advantages .
Biological Activity
The compound (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one , a bicyclic structure with a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, biological mechanisms, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 329.228 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃N O |
| Molecular Weight | 329.228 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The compound's mechanism of action is primarily linked to its interaction with various biological targets. It has been reported to inhibit 4-hydroxyphenylpyruvate dioxygenase , an enzyme involved in the catabolism of tyrosine, which plays a crucial role in various metabolic pathways . This inhibition can lead to altered metabolic states in cells, potentially impacting cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of the bicyclic structure exhibit significant activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei . The compound's structural features contribute to its efficacy against drug-resistant strains, making it a candidate for further development in antimalarial and antitrypanosomal therapies.
Case Study: Antiplasmodial Activity
In a study examining various 3-azabicyclo[3.2.2]nonanes, it was observed that specific derivatives showed promising in vivo activity against Plasmodium berghei in mouse models. The active compounds were further characterized for their cytotoxic profiles and selectivity indices, indicating their potential as therapeutic agents against malaria .
Cytotoxicity Profile
The cytotoxicity of the compound has been evaluated using standard assays, revealing moderate toxicity against certain cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for developing safer therapeutic agents.
Table: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Pharmacokinetics
The pharmacokinetic profile of the compound remains largely unexplored; however, predictions based on its structure suggest favorable absorption characteristics. The compound is expected to have moderate permeability across biological membranes due to its lipophilic nature.
Absorption and Distribution Predictions
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a Schiff base formation between 1-azabicyclo[3.2.2]nonan-4-one and 4-(trifluoromethyl)benzaldehyde under reflux in ethanol, using catalytic acetic acid to promote imine formation . Optimize yield by varying solvent polarity (e.g., DMF vs. ethanol) and reaction time (monitored via TLC). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with Chromolith® columns (C18, 4.6 × 100 mm, 1 mL/min flow rate) .
Q. Which spectroscopic techniques are most effective for structural elucidation and stereochemical confirmation of this compound?
- Methodological Answer :
- NMR : Use , , and -NMR to confirm the E-configuration of the methylidene group and trifluoromethyl substitution .
- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and collect data at 293 K (Cu-Kα radiation, R factor < 0.07) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers preliminarily assess the biological activity of this compound against enzyme targets?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Use a 96-well plate format with varying compound concentrations (1 nM–10 µM) and measure IC values via fluorescence kinetics. Include positive controls (e.g., known inhibitors from Hedgehog Antagonist VIII studies) .
Advanced Research Questions
Q. How should experimental designs account for stability and degradation under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via UPLC-MS/MS (Purospher® STAR columns, 2.7 µm particles) .
- Experimental design : Use a split-split plot design with pH as main plots, temperature as subplots, and timepoints as sub-subplots. Analyze degradation products via principal component analysis (PCA) .
Q. What computational strategies are suitable for predicting binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., Pfmrk kinase). Parameterize the trifluoromethyl group’s electrostatic contributions using density functional theory (DFT) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS with explicit solvent models to assess binding stability and conformational changes .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., IC values, cell permeability data) and apply mixed-effects models to identify outliers or confounding variables (e.g., solvent effects) .
- Orthogonal validation : Replicate conflicting results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What methodologies are recommended for studying the environmental fate of this compound in ecological risk assessments?
- Methodological Answer :
- Environmental partitioning : Measure log (octanol-water partition coefficient) using shake-flask methods and predict bioaccumulation potential .
- Microcosm studies : Expose soil/water systems to the compound under controlled conditions (25°C, pH 7) for 30 days. Quantify residues via GC-MS and assess microbial degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
